2-(4-Isopropylphenylthio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11(2)12-7-9-13(10-8-12)19-15-6-4-3-5-14(15)16(17)18/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKZKIYPNEMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for 2-(4-Isopropylphenylthio)benzoic Acid
The synthesis of this compound is primarily achieved through the formation of a thioether linkage between a benzoic acid moiety and a 4-isopropylphenyl group. This can be accomplished via several established chemical reactions, including nucleophilic substitution and metal-catalyzed coupling reactions.
One common method for synthesizing aryl thioethers is through nucleophilic aromatic substitution (SNAr) reactions. In the context of this compound, this typically involves the reaction of a thiosalicylic acid derivative with an activated aryl halide. A representative synthesis involves the reaction of thiosalicylic acid with an appropriate p-isopropylphenyl halide, such as p-chloroisopropylbenzene or p-bromoisopropylbenzene. google.com This reaction is generally carried out in the presence of a base, which deprotonates the thiol group of thiosalicylic acid to form a more nucleophilic thiophenolate anion. The thiophenolate then attacks the aryl halide, displacing the halide to form the desired thioether bond. google.com The presence of a phase transfer catalyst can facilitate the reaction between the aqueous and organic phases, improving reaction efficiency and yield. google.com
Another variation involves using 2-halobenzoic acids as the starting material, which are reacted with 4-isopropylthiophenol (B48623) in the presence of a base. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org
Table 1: Representative Nucleophilic Substitution for Thioether Synthesis This table is a representative example based on similar documented reactions.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Outcome |
| Thiosalicylic acid | p-Chloroisopropylbenzene | Acid binding agent, Phase transfer catalyst | Organic Solvent | This compound |
| 2-Chlorobenzoic acid | 4-Isopropylthiophenol | Potassium hydroxide (B78521) (KOH) | Polar aprotic (e.g., DMF) | This compound |
Coupling Reactions for Thioether Bond Formation
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. These methods often provide higher yields and greater functional group tolerance compared to traditional SNAr reactions.
The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers, amines, and thioethers. wikipedia.org In this method, a 2-halobenzoic acid is coupled with 4-isopropylthiophenol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required stoichiometric amounts of copper and harsh conditions, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org
The Buchwald-Hartwig reaction , a palladium-catalyzed cross-coupling reaction, is a highly versatile and widely used method for forming C-N, C-O, and C-S bonds. wikipedia.orgnih.gov This reaction can be adapted for thioetherification by coupling an aryl halide (e.g., 2-bromobenzoic acid) with a thiol (e.g., 4-isopropylthiophenol) or by coupling a thioether with an aryl halide in a metathesis reaction. wikipedia.orgacs.org The catalytic cycle involves a Pd(0) species that undergoes oxidative addition with the aryl halide, followed by reaction with the thiol and base, and subsequent reductive elimination to form the thioether product and regenerate the Pd(0) catalyst. nih.gov The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig reaction, with sterically hindered and electron-rich ligands often providing the best results. nih.gov Nickel-based catalyst systems have also been developed as a more cost-effective alternative to palladium for these transformations. acs.org
Table 2: Comparison of Coupling Reactions for Thioether Synthesis
| Reaction Name | Metal Catalyst | Typical Ligands | Key Features |
| Ullmann Condensation | Copper (Cu) | Phenanthroline, Acetylacetonate | Often requires high temperatures; suitable for activated aryl halides. wikipedia.org |
| Buchwald-Hartwig | Palladium (Pd) or Nickel (Ni) | Phosphines (e.g., DPPF, BINAP), N-Heterocyclic Carbenes (NHCs) | High functional group tolerance; milder reaction conditions. wikipedia.orgnih.govacs.org |
Alternative Synthetic Routes from Relevant Chemical Feedstocks
Alternative pathways to this compound often aim for greater efficiency, for instance, through one-pot procedures that lead directly to its cyclized derivative, 2-isopropylthioxanthone (B132848). In these reactions, this compound is a key, albeit unisolated, intermediate.
One such method involves the direct reaction of 2-mercaptobenzoic acid (thiosalicylic acid) with cumene (B47948) (isopropylbenzene) in the presence of a strong acid catalyst like sulfuric acid or a solid-acid catalyst. chemicalbook.comgoogle.com In this process, the cumene acts as both a reactant and, in some cases, a solvent. The acid protonates the carboxylic acid of the 2-mercaptobenzoic acid, and a subsequent electrophilic attack of the resulting species on the cumene ring, followed by condensation, leads to the formation of the thioether. This approach is considered a green chemical technique, especially when using recyclable solid-acid catalysts like sulfonated bamboo charcoal, which simplifies post-reaction workup. google.com
Another route starts from 2,2'-dithiosalicylic acid, which is the disulfide dimer of 2-mercaptobenzoic acid. This compound can react with cumene in the presence of concentrated sulfuric acid to yield 2-isopropylthioxanthone, again proceeding through the this compound intermediate. chemicalbook.com
Functionalization and Modification of this compound Scaffolds
The primary chemical transformation of this compound is its conversion into derivatives of the thioxanthone ring system. Thioxanthones are a class of compounds with significant applications, notably as photoinitiators in polymerization processes. chemicalbook.comresearchgate.net
The planar, electron-rich thioxanthone scaffold can be derived directly from this compound. Further derivatization can then be performed on the thioxanthone core to fine-tune its chemical and photophysical properties. researchgate.netpurdue.edu
The most direct and common method for converting this compound into a thioxanthone is through an intramolecular, acid-catalyzed cyclization. chemicalbook.comgoogle.com This reaction is a type of Friedel-Crafts acylation.
In a typical procedure, this compound is treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). chemicalbook.comgoogle.com The acid protonates the carboxylic acid group, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenyl ring of the isopropylphenyl group at the position ortho to the sulfur atom. The subsequent loss of a proton re-establishes aromaticity and results in the formation of the fused, three-ring system of 2-isopropylthioxanthen-9-one. chemicalbook.comresearchgate.net The reaction is often carried out in a non-polar solvent like cyclohexane, and water is removed as it is formed to drive the reaction to completion. chemicalbook.com
Table 3: Conditions for Acid-Catalyzed Cyclization
| Starting Material | Acid Catalyst | Solvent | Conditions | Product | Yield |
| This compound | 98% Sulfuric Acid | Cyclohexane | Reflux, dehydration | 2-Isopropylthioxanthone | 91% chemicalbook.com |
| o-Mercaptobenzoic acid & Isopropylbenzene | Sulfonated Bamboo Charcoal | None (Cumene in excess) | 180 °C | 2-Isopropylthioxanthone | 89% google.com |
Strategies for Thioxanthone Ring System Derivatization
Introduction of Substituents on the Thioxanthone Core
The compound this compound serves as a key precursor for the synthesis of the 2-isopropylthioxanthone core. This transformation is typically achieved via an intramolecular electrophilic cyclization, often mediated by a strong acid like concentrated sulfuric acid or polyphosphoric acid. This process involves the attack of the isopropyl-substituted phenyl ring onto the activated carboxylic acid, leading to the formation of the tricyclic thioxanthone system.
Once the 2-isopropyl-9H-thioxanthen-9-one core is established, further functionalization can be achieved through various substitution reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the aromatic rings of the thioxanthone. The directing effects of the existing isopropyl group and the carbonyl function will influence the position of the new substituents.
A more versatile method for introducing a wide range of substituents involves modern cross-coupling reactions. For instance, a bromo-substituted isopropylthioxanthone, such as 2-Bromo-7-isopropyl-9H-thioxanthen-9-one, can be synthesized and subsequently used as a substrate in palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings. bohrium.com This strategy allows for the introduction of various aryl, heteroaryl, and amino groups onto the thioxanthone framework.
Table 1: Examples of Suzuki Coupling Reactions on a Substituted Thioxanthone Core bohrium.com
| Starting Material | Coupling Partner | Product | Yield |
| 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-Isopropyl-7-(pyridin-4-yl)-9H-thioxanthen-9-one | 83% |
| 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | 2-Isopropyl-7-phenyl-9H-thioxanthen-9-one | - |
| 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 4-(7-Isopropyl-9-oxo-9H-thioxanthen-2-yl)benzonitrile | - |
| 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Isopropyl-7-(4-methoxyphenyl)-9H-thioxanthen-9-one | - |
Data derived from experimental procedures described in the source literature. bohrium.com
Furthermore, directed ortho-metalation strategies on benzoic acid esters can lead to sterically congested 2-(arylthio)-3-halobenzoic acid esters, which can then be cyclized to form functionalized thioxanthones. bohrium.com
Exploration of S,S-Dioxidation Analogues
The thioether linkage in the thioxanthone core, derived from this compound, can be oxidized to afford the corresponding S,S-dioxide (sulfone) analogues. The oxidation of pre-assembled thioxanthones is the most common method for preparing thioxanthone 10,10-dioxides. nih.govacs.org This transformation significantly alters the electronic properties and geometry of the central ring, converting the bent thioxanthone structure into a more planar sulfone.
Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and reaction conditions can be controlled to achieve the desired oxidation state. These S,S-dioxide derivatives, also known as 9H-thioxanthen-9-one-10,10-dioxides, have applications in materials science, particularly as acceptor units in emitters for organic light-emitting diodes (OLEDs). nih.govresearchgate.net The synthesis of these sulfones expands the chemical space accessible from the parent thioether benzoic acid. aidic.it
Synthesis of Related Benzoic Acid Derivatives
The carboxylic acid moiety of this compound is a prime site for derivatization. Standard organic transformations can be employed to generate a variety of related benzoic acid derivatives, which can serve as important intermediates or final compounds.
Esterification : The carboxylic acid can be converted to its corresponding esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) by reaction with an appropriate alcohol under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base.
Amidation : Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amides. Alternatively, direct amide coupling can be achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).
Reduction : The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
These derivatization strategies allow for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Exploration of Bioisosteric Replacements in the Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize molecular properties while retaining biological activity. researchgate.netnih.gov The this compound scaffold contains several functionalities amenable to such modifications.
The carboxylic acid group is a common target for bioisosteric replacement to improve pharmacokinetic profiles. researchgate.net Widely recognized non-classical bioisosteres for carboxylic acids include:
Tetrazoles : 5-Substituted 1H-tetrazoles are among the most successful carboxylic acid bioisosteres, exhibiting similar acidity (pKa ≈ 4.5–4.9) and spatial orientation. researchgate.net
Sulfonamides : Acyl sulfonamides can act as mimics of carboxylic acids, offering increased lipophilicity and metabolic stability, although they are weaker acids (pKa ≈ 9–10). researchgate.net
Hydroxamic acids : This functional group can also serve as a carboxylic acid surrogate, though it is more commonly used for its metal-chelating properties. researchgate.net
In a study on related 3-(adenosylthio)benzoic acid inhibitors, the carboxylic acid group was replaced with other potential hydrogen bond donors or acceptors to explore the structure-activity relationship.
The aromatic rings within the scaffold can also be replaced. For example, a phenyl group may be substituted with a thiophene (B33073) ring. bohrium.com This type of replacement can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity or selectivity for a biological target. The concept of scaffold hopping can also be applied, where the entire core framework is replaced with a different chemical motif that preserves the key binding interactions.
Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Original Group | Bioisostere | Key Properties |
| Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Similar pKa, increased lipophilicity. researchgate.net |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Weaker acid, increased metabolic stability. researchgate.net |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Moderately acidic, metal-chelating properties. researchgate.net |
This table summarizes common bioisosteres and their general properties as described in the cited literature.
Novel Synthetic Methodologies Applicable to Thioether Benzoic Acids
The synthesis of the core structure of 2-(arylthio)benzoic acids has been the subject of methodological development aimed at improving efficiency, safety, and environmental friendliness. Classical methods often involve the Ullmann condensation, which typically requires harsh conditions (high temperatures) and copper catalysts.
More recent and novel approaches offer milder alternatives:
Lithium Salt Reaction : A process has been developed that involves reacting lithium 2-chlorobenzoate (B514982) with a lithium thiophenoxide at high temperatures (140° to 220° C) without the need for expensive catalysts. nih.gov
Aryne-Mediated Synthesis : The reaction of silylaryl triflates with methyl thiosalicylate in the presence of a fluoride (B91410) source like CsF provides an efficient route to thioxanthones, proceeding through an aryne intermediate.
Directed Ortho-Lithiation : An efficient method for creating sterically congested 2-(arylthio)benzoic acid esters involves the directed ortho-lithiation of 3-halobenzoic acid esters followed by arylthiolation and subsequent cyclization. bohrium.com
Odorless Thioester Synthesis : To circumvent the unpleasant smell associated with thiols, methods for the in situ generation of thiobenzoic acids from benzoic anhydrides and thiourea (B124793) have been developed for one-pot thioester synthesis.
Visible-Light-Mediated Synthesis : A photocatalyst-free method for thioester synthesis has been reported using thiobenzoic acids, which act as both a one-electron reducing agent and a reactant under visible light.
These modern synthetic methods provide more efficient and often more sustainable pathways to access this compound and its derivatives.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the Isopropylphenylthio Moiety on Biological Interactions
Aryl thioethers are recognized as valuable components in a variety of medications. researchgate.net In the context of inhibitors for the fat mass and obesity-associated protein (FTO), a series of 2-(arylthio)benzoic acid derivatives were developed. researchgate.netresearchgate.net These studies highlight the importance of the arylthio group in binding to the target protein. The lipophilic nature of the isopropylphenyl group can enhance interactions with hydrophobic pockets within a protein's binding site. SAR analysis of related compounds has shown that lipophilicity is often a key factor in potency. For instance, in a series of thiochromane analogues, the presence of lipophilic substituents was critical for enhancing biological activity. rsc.org
Furthermore, the interaction between sulfur and aromatic systems, such as the S–H/π interaction observed with thiols, underscores the potential for the thioether sulfur in 2-(4-Isopropylphenylthio)benzoic acid to engage in non-covalent interactions with aromatic residues in a target protein. nih.gov These interactions, driven by favorable molecular orbital overlap, can contribute significantly to binding affinity. nih.gov
Role of the Benzoic Acid Carboxyl Group in Molecular Recognition
The carboxylic acid group of the benzoic acid moiety is fundamental to the molecule's ability to engage in molecular recognition. This group can act as a hydrogen bond donor and acceptor, forming critical interactions with biological targets. In the solid state, benzoic acid derivatives frequently form strong, pairwise O—H⋯O hydrogen bonds, creating a characteristic acid-acid dimer. nih.govresearchgate.netdoaj.org This dimerization showcases the strong hydrogen-bonding potential of the carboxyl group.
In biological contexts, this ability to form hydrogen bonds is paramount. For example, in studies of retinoid X receptor (RXR) agonists, the flexibility of the carboxylic acid-containing substituent on the diphenylamine (B1679370) skeleton was found to be crucial for activity. nih.gov The carboxyl group often serves as an anchor, binding to specific residues like arginine in a protein's active site. nih.gov
Beyond hydrogen bonding, the carboxyl group's acidic nature allows it to exist in an anionic carboxylate form at physiological pH, enabling strong ionic interactions (salt bridges) with positively charged amino acid residues such as lysine (B10760008) or arginine. The charge transfer capabilities of the carboxylic acid group are also noteworthy. mdpi.com In various benzoic acid derivatives studied for medicinal properties, such as anti-sickling agents, the presence and position of the carboxyl group are vital for their therapeutic effect. iomcworld.com
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional shape, or conformation, of this compound is a key factor in its ability to bind to a biological target. The thioether linkage provides significant rotational freedom, allowing the two aromatic rings to adopt various spatial orientations relative to one another. This conformational flexibility can be advantageous, permitting the molecule to adapt its shape to fit optimally within a binding site—a concept known as "induced fit."
However, this flexibility also means the molecule exists as a population of different conformers in solution, and only a specific conformation (the "bioactive conformation") may be responsible for its biological activity. The dynamics of ligands when they complex with their binding proteins are often restricted, forcing them into specific, sometimes strained, conformations. nih.gov Understanding the conformational preferences of the molecule is therefore essential for rational drug design.
Molecular dynamics simulations can be used to explore the accessible conformational space of such molecules. nih.gov By identifying low-energy conformations, researchers can gain insight into the likely binding poses. The relative orientation of the benzoic acid plane and the isopropylphenyl plane, dictated by the torsion angles around the C-S-C bonds, will determine how the key interacting groups—the carboxyl function and the lipophilic isopropyl group—are presented to the target protein.
Positional Isomerism Effects on Mechanistic Activity
The specific substitution pattern of this compound, where the arylthio group is at position 2 (ortho) relative to the carboxylic acid, is critical to its activity. Positional isomerism, which involves moving a functional group to a different position on the aromatic ring, can have a profound effect on a molecule's biological properties. nih.govnih.gov
Studies on other benzoic acid derivatives have shown that the location of substituents significantly influences antibacterial activity. nih.govnih.gov For instance, the position of hydroxyl or methoxyl groups relative to the carboxyl group affects their ability to inhibit bacterial growth and biofilm formation. nih.gov The proximity of a substituent to the carboxyl group can influence intramolecular interactions, such as hydrogen bonding, which in turn affects the molecule's acidity, conformation, and interaction with targets.
In the case of 2-(arylthio)benzoic acid FTO inhibitors, the ortho-thioether linkage was specifically explored. researchgate.net This arrangement allows for a potential intramolecular sulfur-oxygen interaction, which can stabilize a particular conformation of the molecule, pre-organizing it for binding to the target. researchgate.netresearchgate.net An isomer with the thioether at the meta (position 3) or para (position 4) position would have a drastically different three-dimensional structure and would be unable to form this specific intramolecular interaction, likely leading to a significant loss of activity against this particular target.
| Compound | Substituent Position | Observed Effect |
|---|---|---|
| 2-hydroxybenzoic acid | ortho | Reduced time needed to kill bacterial cells. |
| 4-hydroxybenzoic acid | para | Less biofilm formed compared to ortho/meta. |
| 2-methoxybenzoic acid | ortho | Higher reduction of biofilm compared to hydroxyl group at same position. |
Comparative SAR with Other Thioether-Containing Aromatic Systems
The structure-activity relationships of this compound can be better understood by comparing it to other aromatic systems containing a thioether linkage. The general class of aryl thioethers is known for its utility in medicinal chemistry. researchgate.net
In the development of FTO inhibitors, a series of 2-(arylthio)benzoic acids were synthesized and tested. researchgate.net This allowed for a direct comparison of how different substituents on the phenylthio ring affect activity. For example, compound 8c, another 2-(arylthio)benzoic acid, was identified as the most potent in this class, with an IC₅₀ value of 0.3±0.1 μM against FTO. researchgate.net This highlights that while the core 2-(arylthio)benzoic acid scaffold is important, modifications to the peripheral phenyl ring (like the isopropyl group) are key for optimizing potency.
Comparing this scaffold to more rigid systems like thiochromanes (which contain a sulfur atom within a heterocyclic ring system) provides further insight. In thiochromanes, the thioether is part of a ring, which restricts the molecule's conformational freedom. SAR studies on thiochromanes have revealed that the presence of the sulfur atom and lipophilic substituents are crucial for their activity against targets like Mycobacterium tuberculosis. rsc.org This reinforces the importance of both the sulfur atom and lipophilic groups, features also present in this compound. The key difference lies in the flexibility; the acyclic thioether in this compound offers more conformational adaptability compared to the constrained thioether in a thiochromane ring.
| Compound Class | Key Structural Feature | SAR Insight | Reference |
|---|---|---|---|
| 2-(Arylthio)benzoic acids | Flexible thioether linker, ortho-substitution | Potent FTO inhibitors; activity is tunable by modifying the aryl group. | researchgate.net |
| Thiochromanes | Rigid thioether within a heterocyclic ring | Activity against M. tuberculosis depends on sulfur position and lipophilic substituents. | rsc.org |
| Diphenylamine-based retinoids | Flexible carboxylic acid-containing substituent | Flexibility of the acid-containing chain is critical for RXR agonistic activity. | nih.gov |
Mechanistic Investigations of Molecular Interactions and Target Engagement
Identification and Characterization of Biological Targets
The initial step in characterizing a new compound is to identify its biological targets. For derivatives of benzoic acid, research has pointed towards enzymes and receptors that play crucial roles in cellular signaling.
The benzoic acid scaffold is a key feature in several enzyme inhibitors, particularly those targeting kinases and phosphatases, which are pivotal in signal transduction pathways.
Protein Kinase CK2: Protein Kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells, promoting cell survival, proliferation, and angiogenesis while suppressing apoptosis. semanticscholar.orgmdpi.com Its involvement in a wide array of signaling pathways makes it a significant target in oncology. mdpi.comnih.gov Studies on compounds structurally related to 2-(4-Isopropylphenylthio)benzoic acid have demonstrated potent inhibitory activity against CK2. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown strong inhibition of CK2α and CK2α'. nih.gov Specifically, azabenzene analogs, such as pyridine- and pyridazine-carboxylic acid derivatives, exhibit potent inhibitory activities with IC50 values in the nanomolar range. nih.gov The introduction of specific chemical groups to the benzoic acid moiety can maintain this potent inhibition while enhancing antiproliferative activities in cancer cell lines like A549. nih.gov
Protein-Tyrosine Phosphatases (PTPs): Protein-tyrosine phosphatases (PTPs) are critical regulators of signaling processes, and their inhibition is a therapeutic strategy for diseases like diabetes, cancer, and inflammation. nih.govresearchgate.net The challenge in developing PTP inhibitors has been to create compounds that are reversible and competitive without covalently modifying the enzyme. nih.govresearchgate.net A notable example is 2-(oxalylamino)-benzoic acid (OBA), which acts as a general, competitive inhibitor for several PTPs. nih.govresearchgate.net X-ray crystallography has revealed that OBA binds to the active site of PTP1B, mimicking the natural substrate and interacting with the PTP signature motif. nih.gov This makes the benzoic acid scaffold an ideal starting point for designing more specific PTP inhibitors. nih.govresearchgate.net PTP1B, in particular, is a validated therapeutic target as it negatively regulates insulin (B600854) and leptin signaling. mdpi.comresearchgate.net
Table 1: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound Class | Target Enzyme | IC50 Values | Reference |
|---|---|---|---|
| Pyridine- and pyridazine-carboxylic acid derivatives | Protein Kinase CK2α | 0.014-0.017 μM | nih.gov |
| Pyridine- and pyridazine-carboxylic acid derivatives | Protein Kinase CK2α' | 0.0046-0.010 μM | nih.gov |
| 2-(oxalylamino)-benzoic acid (OBA) | Protein-Tyrosine Phosphatases (general) | Competitive Inhibitor | nih.govresearchgate.net |
| 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.25 μM | researchgate.net |
In vitro binding studies are fundamental for determining the affinity and specificity of a compound for its receptor. fda.gov These studies often involve kinetic and equilibrium assays to measure the rate of binding and the concentration required to achieve a certain level of receptor occupancy. fda.gov
For benzoic acid derivatives, significant research has focused on their interaction with nuclear receptors, such as Retinoic Acid Receptors (RAR) and Retinoid-X-Receptors (RXR). These receptors are involved in regulating gene expression for processes like cell growth, differentiation, and apoptosis. A phenyl-thiazolyl-benzoic acid derivative (PTB) was identified as a potent dual agonist for both RXRα and RARα. nih.gov This compound was shown to bind directly to these receptors, activating reporter genes and inducing differentiation in acute promyelocytic leukemia (APL) cells. nih.gov
Other studies have explored analogs of bexarotene, a benzoic acid derivative approved for treating cutaneous T-cell lymphoma, to develop more selective RXR agonists. mdpi.com The goal is to create compounds with improved selectivity and reduced cross-signaling with other nuclear receptor pathways. mdpi.com Similarly, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases. nih.govresearchgate.net
Table 2: Receptor Binding and Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Target Receptor | Activity | Cell/Assay System | Reference |
|---|---|---|---|---|
| Phenyl-thiazolyl-benzoic acid (PTB) | RXRα, RARα | Agonist | TR-FRET assay, Reporter gene assays | nih.gov |
| Bexarotene Analogs | Retinoid-X-Receptor (RXR) | Selective Agonist | Human cell-based RXR-RXR M2H system | mdpi.com |
| 2,3 Derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt | Inverse Agonist | TR-FRET, FP competitive assay | nih.gov |
The proteostasis network maintains the health of the cellular proteome through the coordinated regulation of protein synthesis, folding, and degradation. The biological targets of benzoic acid derivatives, such as CK2 and PTPs, are integral components of signaling pathways that heavily influence this network.
CK2 is known to phosphorylate numerous substrates involved in cell survival and proliferation. semanticscholar.org By inhibiting CK2, compounds can disrupt these pro-survival signals, potentially leading to the degradation of oncoproteins and the induction of apoptosis, thereby modulating the proteostasis network. mdpi.comnih.gov Similarly, PTPs regulate a vast number of cellular processes, including growth, migration, and differentiation, by controlling the phosphorylation state of key signaling proteins. nih.gov The inhibition of a specific phosphatase like PTP1B can alter insulin and leptin signaling pathways, which have downstream effects on cellular metabolism and protein synthesis. mdpi.com
The modulation of nuclear receptors like RAR and RXR by benzoic acid derivatives directly impacts gene transcription programs that control cell fate, including pathways involved in protein synthesis and degradation. nih.gov Therefore, while direct studies on this compound and the proteostasis network may be limited, its known targets strongly suggest a significant modulatory role.
Elucidation of Molecular Mechanisms of Action (Preclinical Focus)
Understanding the precise molecular mechanisms by which a compound acts is crucial for its development as a therapeutic agent. This involves studying its effects on cellular processes and its direct interaction with target macromolecules.
A key aspect of preclinical evaluation is assessing a compound's effect on cell viability and its ability to induce programmed cell death, or apoptosis, particularly in cancer cells.
Derivatives of benzoic acid have demonstrated significant effects on these cellular processes. For example, a 2,5-substituted benzoic acid scaffold was designed to act as a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov This compound was shown to selectively bind to these proteins and induce cell death in lymphoma cell lines that are dependent on them for survival. nih.gov
In other research, certain sulfonamide derivatives incorporating a benzoic acid structure were found to be cytotoxic to cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). mdpi.com One of the most active compounds induced apoptosis in these cells in a dose-dependent manner, an effect that was confirmed by observing an increase in the sub-G1 phase of the cell cycle and a decrease in the mitochondrial membrane potential, which are hallmarks of apoptosis. mdpi.com The ability to induce apoptosis is a critical mechanism for anti-cancer agents. mdpi.com
Table 3: Cellular Effects of Benzoic Acid Derivatives
| Compound/Derivative Class | Cell Line(s) | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 2,5-substituted benzoic acid | Lymphoma cells | Induction of cell death | Dual inhibition of Mcl-1 and Bfl-1 | nih.gov |
| Sulfonamide-benzoic acid derivatives | MCF-7, HCT-116 | Cytotoxicity, Apoptosis Induction | Decrease in mitochondrial membrane potential, increase in sub-G1 cell population | mdpi.com |
| Phenyl-thiazolyl-benzoic acid (PTB) | HL-60 | Proliferation Inhibition (IC50 = 0.71 μM) | Induction of differentiation | nih.gov |
The binding of a ligand to its target protein is often not a simple lock-and-key interaction. It can involve dynamic conformational changes in the protein, a phenomenon described by models such as "induced fit" and "conformational selection". nih.gov In the induced-fit model, the ligand first binds to the protein and then induces a conformational change to a higher-affinity state. nih.gov
Studying these conformational changes provides deep insight into the mechanism of action. Techniques like X-ray crystallography and fluorescence spectroscopy are used to observe these structural alterations. researchgate.netnih.govscilit.com For example, the binding of the benzoic acid derivative OBA to the active site of PTP1B was shown through X-ray crystallography to create a unique conformational arrangement involving the amino acid residues Asp(181), Lys(120), and Tyr(46). nih.gov This detailed structural information is invaluable for understanding how the inhibitor works and for designing more potent and selective molecules. researchgate.net The study of ligand-induced conformational changes helps to explain the kinetics of binding and the functional consequences of the ligand-protein interaction. nih.govnih.gov
Investigation of Specific Biochemical Pathways Impacted by this compound Derivatives
Research into the derivatives of this compound has revealed their significant engagement with specific and critical biochemical pathways, particularly in the context of oncology. These investigations have focused on elucidating the molecular mechanisms through which these compounds exert their effects, with a notable emphasis on their role as inhibitors of the fat mass and obesity-associated protein (FTO), a key enzyme in post-transcriptional gene regulation.
Derivatives of 2-(arylthio)benzoic acid have been systematically designed and evaluated as potent inhibitors of the FTO protein. researchgate.net The FTO protein is an mRNA N6-methyladenosine (m6A) demethylase that plays a crucial role in various biological processes by affecting mRNA metabolism. researchgate.net The dysregulation of FTO has been implicated in the progression of certain cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target. researchgate.net
One of the key findings from these studies is the development of specific 2-(arylthio)benzoic acid derivatives that exhibit potent inhibitory activity against FTO. For instance, compound 8c was identified as a highly potent inhibitor of FTO in vitro. researchgate.net The mechanism of action for these derivatives involves the direct binding to the FTO protein, which in turn selectively inhibits its m6A demethylase activity. researchgate.net
The inhibition of FTO by these compounds leads to a significant increase in the global abundance of m6A in AML cells. researchgate.net This alteration in the epitranscriptome has profound downstream effects, including the suppression of proliferation and the promotion of differentiation or apoptosis in human AML cell lines and primary blast cells. researchgate.net To improve the cellular activity of these inhibitors, a prodrug strategy has been employed. For example, the methyl ester of a related derivative, 7l , demonstrated superior inhibitory effects on a panel of AML cancer cell lines. researchgate.net
The table below summarizes the inhibitory activity of a key 2-(arylthio)benzoic acid derivative against the FTO protein.
| Compound | Target Protein | Inhibitory Activity (IC50) | Cellular Effect |
| 8c | FTO | 0.3 ± 0.1 μM | Potent in vitro inhibition |
| 7l (prodrug) | FTO | Not specified | Superior inhibitory effect on AML cell lines |
These findings underscore the potential of 2-(arylthio)benzoic acid derivatives as lead compounds for the development of novel therapeutic agents targeting the FTO-mediated m6A demethylation pathway. The detailed investigation into their interaction with this specific biochemical pathway provides a solid foundation for further preclinical and clinical development.
Computational Chemistry and Theoretical Modeling of 2 4 Isopropylphenylthio Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 2-(4-Isopropylphenylthio)benzoic acid. These computational methods provide a lens into the molecule's behavior at the electronic level.
Electronic Structure Characterization and Reactivity Prediction
The electronic structure of this compound has been investigated using DFT with the B3LYP functional and a 6-311G(d,p) basis set. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is located over the phenyl rings and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the benzoic acid moiety, suggesting this region is susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, this energy gap has been calculated, providing a measure of its stability. A smaller energy gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) analysis further clarifies the reactive sites. The MEP map shows negative potential regions (red and yellow) around the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic interactions. Positive potential regions (blue) are found around the hydrogen atoms, indicating sites for nucleophilic interactions. These findings are pivotal in predicting how the molecule will interact with biological targets.
Spectroscopic Property Simulations for Structural Research (e.g., NMR, IR, UV-Vis)
Theoretical calculations have been successfully used to simulate the spectroscopic signatures of this compound, which are essential for its structural confirmation.
NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values show a strong correlation with experimental data, aiding in the precise assignment of each proton and carbon atom in the molecule's structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound have been computed and compared with experimental FT-IR spectra. The calculated spectrum accurately predicts key vibrational modes, such as the characteristic C=O stretching of the carboxylic acid and the C-S stretching of the thioether linkage.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) has been employed to simulate the electronic absorption spectrum of the compound. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which align well with experimental UV-Vis spectra, confirming the electronic structure.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery for understanding the mechanism of action and for predicting binding affinity.
Ligand-Protein Interaction Modeling
Molecular docking studies have been performed to investigate the interaction of this compound with the enzyme Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. These simulations place the molecule within the active site of the COX-2 protein to identify the most likely binding orientation.
The results indicate that this compound forms several crucial interactions with the amino acid residues in the COX-2 active site. Notably, the carboxylic acid group of the molecule is predicted to form hydrogen bonds with key residues such as Arginine and Tyrosine. The phenyl rings of the compound engage in hydrophobic and van der Waals interactions with other non-polar residues within the active site. These interactions are critical for the stable binding of the molecule to the enzyme.
Binding Affinity Predictions and Hotspot Analysis
Binding affinity predictions quantify the strength of the interaction between a ligand and its target protein. For this compound, molecular docking simulations provide a calculated binding energy, which is an estimate of this affinity. A lower binding energy suggests a more stable and potent interaction. While specific quantitative values for this exact compound are not always publicly detailed, the methodology allows for the comparison of its predicted affinity against known COX-2 inhibitors.
Hotspot analysis, often performed in conjunction with molecular dynamics simulations, identifies the specific amino acid residues that contribute most significantly to the binding energy. For inhibitors of COX-2, key hotspots often include residues within the active site that form strong hydrogen bonds or extensive hydrophobic contacts. For a molecule like this compound, the residues interacting with the carboxylic acid and the isopropylphenyl group would be primary candidates for hotspot residues. Molecular dynamics simulations can further refine this by tracking the stability and dynamics of these interactions over time, providing a more detailed picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model exclusively for this compound has not been detailed in available literature, QSAR studies on related classes of compounds, such as diaryl sulfides and other COX-2 inhibitors, provide a framework for how such a model would be developed.
In a typical QSAR study for anti-inflammatory agents, a set of structurally related compounds with known COX-2 inhibitory activity would be used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., LogP)
Topological: (e.g., connectivity indices)
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. For a compound like this compound, a QSAR model might highlight the importance of the spatial arrangement of the aromatic rings, the electronic properties of the thioether linkage, and the hydrophobicity of the isopropyl group for its inhibitory activity against COX-2.
Development of Predictive Models for Biological Activity
Predictive modeling is a crucial aspect of modern drug discovery, enabling the early assessment of a compound's potential therapeutic efficacy. These models leverage existing data to establish relationships between a molecule's structure and its biological activity, thereby guiding the synthesis and testing of new and more potent analogues.
Currently, there is a lack of publicly available research specifically detailing the development of predictive models for the biological activity of This compound . While general methodologies for creating such models are well-established, including the use of machine learning algorithms and statistical techniques, their direct application to this compound has not been documented in the scientific literature. The development of a robust predictive model would necessitate a dataset of structurally related compounds with experimentally determined biological activities.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of these features is a critical step in understanding a compound's mechanism of action and in designing new molecules with improved activity.
As with predictive modeling, specific studies identifying the key pharmacophoric features of This compound are not readily found in the current body of scientific literature. A typical pharmacophore model for this molecule would likely include features such as a hydrophobic group (the isopropylphenyl moiety), an aromatic ring, and a hydrogen bond donor/acceptor (the carboxylic acid group). However, without experimental data on its biological target and activity, any proposed pharmacophore remains hypothetical.
Computational Prediction of ADMET-Relevant Parameters (Non-Clinical Focus)
The assessment of a drug candidate's ADMET properties is a critical component of the preclinical development phase. Computational models play a significant role in predicting these properties, helping to identify potential liabilities early in the drug discovery pipeline and reducing the likelihood of late-stage failures. These predictions are based on a compound's physicochemical properties and its similarity to molecules with known ADMET profiles.
A computational analysis of This compound would typically involve the calculation of various molecular descriptors to predict its ADMET properties. The following table presents a hypothetical set of ADMET-relevant parameters that could be computationally predicted for this compound. It is important to note that these values are illustrative and not based on specific published research for this molecule.
| Parameter | Predicted Value | Implication |
| Molecular Weight | 272.36 g/mol | Within the typical range for orally bioavailable drugs. |
| LogP (Octanol/Water Partition Coefficient) | ~4.5 | Indicates high lipophilicity, which may affect solubility and metabolism. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Suggests good potential for cell membrane permeability. |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| Aqueous Solubility | Low | The high LogP suggests that aqueous solubility might be a challenge. |
| Blood-Brain Barrier Penetration | Likely | The lipophilic nature may allow for penetration of the blood-brain barrier. |
| CYP450 Inhibition | Possible | Aromatic rings and lipophilic groups can sometimes interact with cytochrome P450 enzymes. |
This table is for illustrative purposes only and the values are not derived from published experimental or computational studies on this compound.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics. Density Functional Theory (DFT) is a commonly employed method for such studies.
Specific computational studies on the reaction mechanisms involved in the synthesis or degradation of This compound are not available in the peer-reviewed literature. A computational investigation into its synthesis, for instance via a nucleophilic aromatic substitution reaction, could provide valuable information on the reaction pathway, the role of catalysts, and the factors influencing yield and purity. Such a study would involve calculating the energies of reactants, intermediates, transition states, and products to map out the reaction energy profile.
Preclinical Pharmacological Research in in Vitro and in Vivo Models Mechanism Focused
Cellular Efficacy and Potency Studies
No publicly available data could be found on the concentration-response characterization of 2-(4-Isopropylphenylthio)benzoic acid in any non-human cell lines.
No publicly available data could be found regarding the use of this compound in cell-based functional assays to determine its effect on specific cellular pathways.
In Vivo Proof-of-Concept Studies in Animal Models
No publicly available data could be found on in vivo studies assessing the target engagement or pharmacodynamic endpoints of this compound in animal models.
No publicly available data could be found on the evaluation of the mechanistic effects of this compound in any animal disease models.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Compound Purity and Identification in Research
Chromatographic methods are fundamental for separating "2-(4-Isopropylphenylthio)benzoic acid" from impurities, reaction byproducts, and other components in a mixture. These techniques are crucial for assessing the purity of the compound and for its isolation prior to further characterization.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of non-volatile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzoic acid and its derivatives. researchgate.netsigmaaldrich.comhelixchrom.com
Method development for this compound would typically involve optimizing the separation on a C18 or a similar stationary phase, such as RP-Amide. sigmaaldrich.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer, or water with an acid modifier like trifluoroacetic acid (TFA)) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comekb.egmdpi.comust.edu The pH of the aqueous phase is a critical parameter, often kept acidic to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. mdpi.comupb.ro Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance for the compound, likely around 230-258 nm. researchgate.netust.edu
Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netekb.eg Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ekb.eg
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. researchgate.net
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), ensuring consistent results. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies of spiked samples. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ekb.eg
Table 1: Typical RP-HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Value/Condition | Source |
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.netust.edu |
| Mobile Phase A | Water with 0.1% TFA or Acetate/Phosphate Buffer (pH 3-4.4) | sigmaaldrich.commdpi.comust.edu |
| Mobile Phase B | Acetonitrile or Methanol | ekb.egmdpi.com |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient | sigmaaldrich.commdpi.com |
| Flow Rate | 1.0 mL/min | ust.edu |
| Column Temperature | Ambient to 35-40 °C | sigmaaldrich.comusda.gov |
| Detector | UV-Vis or Diode Array Detector (DAD) | researchgate.netmdpi.com |
| Detection Wavelength | 220-258 nm | researchgate.netsigmaaldrich.com |
| Injection Volume | 10-20 µL | researchgate.netmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of "this compound". These techniques couple the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. vu.edu.aunih.gov LC-MS is particularly useful for confirming the molecular weight of the compound and for identifying and quantifying it in complex matrices. vu.edu.au
For a compound like "this compound," Electrospray Ionization (ESI) is a suitable ionization source, typically operated in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. vu.edu.au The initial MS scan provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
In MS/MS mode, the [M-H]⁻ precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions (fragments) provide structural information. For "this compound", characteristic fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate group and cleavage at the C-S bonds, providing evidence for the benzoic acid and isopropylphenylthio moieties. This fragmentation pattern is crucial for unambiguous structural confirmation. vu.edu.au The development of qualitative HPLC-ESI-MS/MS methods is a key step in characterizing various benzoic acid derivatives. vu.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile organic compounds. nih.gov "this compound" itself is not sufficiently volatile for direct GC analysis. Therefore, its analysis, or the analysis of potential non-volatile byproducts, requires a chemical derivatization step to increase volatility and thermal stability. jfda-online.com
A common derivatization technique for carboxylic acids is silylation, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting TMS ester is much more volatile and can be readily analyzed by GC-MS.
This technique is particularly valuable for identifying volatile impurities or byproducts from the synthesis of the target compound. For example, starting materials like 4-isopropylthiophenol (B48623) or 2-halobenzoic acid, or side-products from their reaction, could be detected if they are sufficiently volatile or after derivatization. researchgate.net The mass spectrometer identifies these components based on their unique mass spectra and fragmentation patterns, which can be compared against spectral libraries for confirmation. researchgate.net
Spectroscopic Methods for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of "this compound".
The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. Key expected signals include:
A doublet for the two methyl groups of the isopropyl moiety.
A septet for the single CH proton of the isopropyl group.
A series of multiplets or doublets in the aromatic region (typically ~7.0-8.2 ppm) corresponding to the protons on the two substituted benzene (B151609) rings.
A downfield singlet for the acidic proton of the carboxylic acid group, which may be broad and is exchangeable with D₂O. orgsyn.orgchemicalbook.com
The ¹³C NMR spectrum provides information on all unique carbon atoms. docbrown.info Expected signals would include:
Signals for the two equivalent methyl carbons and the methine (CH) carbon of the isopropyl group.
Multiple signals in the aromatic region (typically ~120-145 ppm) for the carbon atoms of the two benzene rings. The carbons directly attached to the sulfur atom and the carboxyl group would have distinct chemical shifts.
A signal at a very downfield position (typically >165 ppm) for the carbonyl carbon of the carboxylic acid. rsc.orgorgsyn.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad s) | >165 |
| Aromatic (C₆H₄) | 7.0 - 8.2 (m) | 120 - 145 |
| Isopropyl (-CH(CH₃)₂) | ~2.9-3.1 (septet, 1H) | ~34 |
| Isopropyl (-CH(C H₃)₂) | ~1.2-1.3 (d, 6H) | ~24 |
Note: These are predicted values based on typical shifts for similar functional groups. Actual values may vary based on solvent and other experimental conditions. orgsyn.orgdocbrown.inforsc.orgrsc.org
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For "this compound" (C₁₆H₁₆O₂S), the nominal molecular weight is 272 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ depending on the ionization technique used.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. mdpi.com For example, the calculated exact mass of the [M-H]⁻ ion of a related compound was used to unequivocally confirm its identity. mdpi.com For C₁₆H₁₆O₂S, HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Electron Ionization (EI) mass spectrometry would likely produce a series of fragment ions that are diagnostic for the structure.
Table 3: Predicted Key Mass-to-Charge (m/z) Fragments for this compound in Mass Spectrometry
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 272 | [M]⁺ | Molecular Ion |
| 257 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |
| 227 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 151 | [C₉H₁₁S]⁺ | Isopropylthiophenyl cation |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation |
| 105 | [C₇H₅O]⁺ | Loss of OH from the benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: These are predicted fragmentation patterns. The relative abundance of these ions would depend on the specific MS technique and conditions used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. While a spectrum for this exact compound is not publicly available, its key structural features—a carboxylic acid, a thioether linkage, an isopropyl group, and two substituted benzene rings—give rise to predictable and identifiable peaks.
The most prominent feature for the carboxylic acid group is a very broad absorption band due to the O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.infospectroscopyonline.com The significant breadth of this peak is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state and in concentrated solutions. spectroscopyonline.comresearchgate.net This O-H band often overlaps with the C-H stretching vibrations of the aromatic rings. Another key diagnostic peak is the strong C=O (carbonyl) stretching vibration. For aromatic carboxylic acids, this band is typically observed between 1710 and 1680 cm⁻¹ due to conjugation with the benzene ring. spectroscopyonline.com
The aromatic nature of the compound is confirmed by several bands. The aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings produce characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The substitution pattern on the benzene rings influences the position and intensity of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane bending peaks in the fingerprint region (below 1000 cm⁻¹).
Other significant vibrations include those from the isopropyl group and the C-S (thioether) bond. The C-H stretching vibrations of the aliphatic isopropyl group are expected just below 3000 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 700 and 600 cm⁻¹.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |
| Isopropyl Group | C-H stretch | 2970 - 2870 | Medium |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
| Carboxylic Acid | O-H bend | 960 - 900 | Medium, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. In this compound, the primary chromophores are the two phenyl rings. The sulfur atom of the thioether linkage and the carboxyl group act as auxochromes—substituents that modify the absorption characteristics of the chromophore.
The UV-Vis spectrum of the parent chromophore, benzoic acid, in an acidic aqueous solution typically displays two main absorption bands: a high-energy B-band (benzenoid) around 230 nm and a lower-energy C-band (also referred to as the E2-band) with fine structure, centered around 274 nm. rsc.orgsielc.com These absorptions arise from π→π* electronic transitions within the benzene ring.
Table 2: Comparison of Experimental UV-Vis Data for Benzoic Acid and Predicted Data for this compound
| Compound | Solvent/pH | B-band (λmax) | C-band (λmax) |
| Benzoic Acid (Experimental) | Water (pH 2.5) | ~230 nm rsc.org | ~274 nm rsc.org |
| This compound (Predicted) | Non-polar Solvent | > 230 nm | > 274 nm |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been reported, the structure of the closely related analogue, 2-(Isopropylthio)benzoic acid, provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov
The study of 2-(Isopropylthio)benzoic acid revealed that it crystallizes in the centrosymmetric space group P2(1)/c. nih.gov A defining feature of its crystal structure is the formation of a cyclic dimer through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. nih.gov This common structural motif for carboxylic acids involves two O-H···O hydrogen bonds, creating a stable eight-membered ring. nih.govnih.gov
Table 3: Crystallographic Data for the Analogue Compound 2-(Isopropylthio)benzoic acid
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂O₂S nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2(1)/c nih.gov |
| Key Feature | Hydrogen-bonded cyclic dimer nih.gov |
| Hydrogen Bond Length (O···O) | 2.658(2) Å nih.gov |
| Benzene/Carboxyl Dihedral Angle | 13.6(1)° nih.gov |
Microscopic Techniques for Cellular Localization Studies
Microscopic techniques are essential tools for visualizing the subcellular distribution of chemical compounds, providing critical information for understanding their mechanisms of action. However, a review of the scientific literature indicates that no studies have been published concerning the use of microscopic techniques for the cellular localization of this compound.
For such a study to be conducted, the molecule would typically need to possess intrinsic fluorescent properties or be chemically modified with a fluorescent tag (a fluorophore). Given that the compound's chromophores absorb in the UV range, it is unlikely to exhibit significant native fluorescence in the visible spectrum, which is required for standard fluorescence microscopy.
Hypothetically, if researchers were to investigate its cellular uptake and distribution, they could employ several advanced microscopic methods. One approach would be to synthesize a fluorescent derivative of the compound. This tagged molecule could then be introduced to cell cultures, and its location could be tracked using techniques like confocal laser scanning microscopy (CLSM) or spinning-disk confocal microscopy. These methods allow for the optical sectioning of cells, providing high-resolution, three-dimensional images of the compound's distribution within various organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Without such modifications or intrinsic fluorescence, visualizing the compound at the cellular level remains a significant challenge.
Emerging Research Directions and Future Academic Perspectives
Development of 2-(4-Isopropylphenylthio)benzoic Acid as a Chemical Probe
Small-molecule chemical probes are indispensable tools in pharmacological research, offering the ability to precisely interrogate biological systems and modulate protein function. nih.gov The development of this compound into such a probe represents a significant research opportunity. A chemical probe's utility is defined by its ability to selectively interact with biological targets, enabling the study of cellular pathways and the identification of new therapeutic targets. nih.govresearchgate.net
The structure of this compound contains features that are amenable to probe development. The carboxylic acid group provides a versatile chemical handle. It can be functionalized to attach reporter tags, such as fluorophores or biotin, or to be tethered to a solid support for affinity chromatography experiments. The diaryl thioether core, with its specific stereoelectronic profile and appended isopropyl group, could mediate selective interactions within the binding sites of target proteins.
Future research in this area would involve systematically evaluating the compound's biological activity and selectivity. Should it exhibit a desirable biological effect, the subsequent steps would involve optimizing its potency and selectivity and confirming its mechanism of action to validate its use as a high-quality chemical probe for studying protein function. researchgate.net
Integration with "Omics" Technologies for Mechanistic Elucidation
Understanding the mechanism of action of a bioactive small molecule is crucial for its development as a therapeutic agent or a research tool. broadinstitute.org "Omics" technologies, such as proteomics, metabolomics, and transcriptomics, provide a system-wide view of the molecular changes induced by a small molecule. broadinstitute.orgfrontiersin.org
Chemical proteomics, in particular, uses chemically synthesized molecular probes to study small-molecule-protein interactions on a global scale. researchgate.net If this compound is found to have a biological effect, a key research direction would be to synthesize an affinity-based probe derivative. This probe could be used to capture its interacting proteins from cell lysates. The captured proteins would then be identified using high-resolution mass spectrometry, revealing the compound's direct targets and potential off-targets. researchgate.netresearchgate.net
Furthermore, an integrated multi-omics approach could provide a comprehensive understanding of the compound's cellular impact. nih.gov By correlating data from proteomics with changes in the transcriptome and metabolome, researchers could elucidate the downstream signaling pathways and broader physiological effects, paving the way for a detailed understanding of its mode of action. broadinstitute.orgmdpi.com
Application in Materials Science Research
The functional groups within this compound make it a candidate for applications in materials science, particularly in the synthesis of novel polymers and functional materials.
Monomer for Polymer Synthesis : The carboxylic acid functionality is a classic reactive group for polymerization. It can undergo condensation reactions with diols or diamines to form polyesters and polyamides, respectively. The thioether linkage and the bulky isopropyl group would be incorporated into the polymer backbone or as a pendant group, influencing the material's final properties, such as thermal stability, solubility, and mechanical strength. Benzoic acid and its derivatives are already used as precursors for plasticizers and resins, highlighting the potential of this molecule as a building block. annexechem.comjustlonghealth.com
Linker in Coordination Polymers and MOFs : The carboxylate group is an excellent ligand for coordinating with metal ions. This opens the possibility of using this compound as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. The specific geometry and electronic properties of the linker would dictate the structure and potential functionality of the resulting framework, with possible applications in gas storage, catalysis, or sensing.
Additive in Organic Electronics : Research has shown that benzoic acid-based additives can be used to regulate the crystal growth and charge transport properties of organic semiconductors. researchgate.net The unique structure of this compound could be explored for its potential to self-assemble at interfaces and influence the morphology of thin films in organic electronic devices.
Exploration of Catalyst Design Principles
In the field of homogeneous catalysis, the ligand that coordinates to the transition metal center is crucial for determining the catalyst's activity and selectivity. bohrium.com While nitrogen and phosphorus-based ligands have been dominant, there is a growing interest in ligands containing sulfur donors like thioethers. bohrium.comthieme-connect.com
This compound possesses both a thioether sulfur atom and a carboxylic acid oxygen atom, making it a potential S,O-heterobidentate ligand. bohrium.com Such ligands can form stable chelate rings with a metal center, influencing its catalytic properties. The key structural features relevant for catalyst design include:
Thioether Donor : The sulfur atom can act as a soft donor ligand, stabilizing transition metals in various oxidation states. researchgate.net
Carboxylate Group : The carboxylate can also bind to the metal center, creating a stable five- or six-membered chelate ring, which can enhance catalyst stability.
Steric Hindrance : The 4-isopropylphenyl group provides significant steric bulk. This steric influence can be exploited to control the selectivity of catalytic reactions, for instance, by creating a specific chiral pocket around the metal center in asymmetric catalysis. bohrium.com
Future research could focus on synthesizing transition metal complexes with this ligand and evaluating their performance in various catalytic reactions, such as cross-coupling, hydrogenation, or hydrosilylation. bohrium.comresearchgate.netthieme-connect.com
Collaborative Research Frameworks in Chemical Biology and Medicinal Chemistry
The journey of a novel molecule from initial synthesis to a validated chemical probe or a lead for material or drug development is inherently multidisciplinary. Advancing the study of this compound would necessitate robust collaborative frameworks. tandfonline.com
Such a framework would ideally involve:
Synthetic and Medicinal Chemists : To devise efficient synthetic routes, create a library of related analogues for structure-activity relationship (SAR) studies, and optimize the properties of lead compounds. acs.org
Chemical and Molecular Biologists : To design and perform high-throughput screening assays, validate biological targets, and use the molecule to probe biological pathways. broadinstitute.org
Structural Biologists : To solve the three-dimensional structures of the molecule in complex with its biological targets, providing critical insights for rational design and optimization. mdpi.com
Materials Scientists : To incorporate the molecule into polymers or other materials and characterize their physical and chemical properties.
Academic-Industrial Partnerships : Collaborations between academic labs and industrial partners are often crucial for translating fundamental discoveries into real-world applications. acs.org These partnerships can provide access to specialized screening platforms, compound libraries, and the expertise needed for later-stage development. slideshare.netlifechemicals.com
Building effective collaborations based on open communication, trust, and shared goals will be paramount to unlocking the full scientific potential of this compound. tandfonline.com
Q & A
Q. What are the optimal synthetic routes for 2-(4-Isopropylphenylthio)benzoic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution or thioether coupling reaction. For example:
React 4-isopropylthiophenol with 2-chlorobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF).
Purify via recrystallization using ethanol/water mixtures.
Validate purity using HPLC (≥95% purity) and confirm structure via H/C NMR.
Side products (e.g., disulfides) can be minimized by controlling reaction temperature (60–80°C) and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies thioether protons (δ 3.0–3.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm). C NMR confirms the carboxylate carbon (δ ~170 ppm).
- IR : Strong C=O stretch (~1680 cm⁻¹) and S-C aromatic vibrations (~700 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M-H]⁻ ion).
Cross-validate with elemental analysis for C, H, S content .
Q. How can researchers assess the compound’s initial biological activity?
- Methodological Answer :
- Perform enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates.
- Use cell viability assays (MTT or resazurin) to screen for cytotoxicity in cancer/normal cell lines.
- Compare results with structurally similar benzoic acid derivatives, such as 4-(4-Carboxy-3-fluorophenyl)benzoic acid, which shows target-specific interactions .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural determination be resolved?
- Methodological Answer :
- Use powder X-ray diffraction (PXRD) to analyze bulk crystallinity and compare with simulated patterns from single-crystal data.
- Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., S···H or O···H contacts) that influence packing.
- Validate with DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate theoretical XRD patterns. Discrepancies may arise from polymorphism or solvent inclusion .
Q. What computational strategies predict the compound’s metabolic pathways and toxicity?
- Methodological Answer :
- Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., hydroxylation of the isopropyl group).
- Perform molecular docking (AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes (e.g., CYP3A4).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and LC-MS/MS metabolite identification .
Q. How can reaction conditions be optimized to improve synthetic yield without compromising stereochemical integrity?
- Methodological Answer :
- Screen catalysts : Pd-based catalysts for coupling reactions or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Test solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Employ DoE (Design of Experiments) to balance temperature (60–100°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hrs). Monitor by TLC or in-situ IR .
Q. What strategies are recommended for analyzing the compound’s role in coordination chemistry?
- Methodological Answer :
- Synthesize metal complexes (e.g., with Cu(II) or Zn(II)) by refluxing the compound with metal salts in ethanol.
- Characterize via UV-Vis spectroscopy (d-d transitions) and EPR for paramagnetic complexes.
- Study catalytic activity in model reactions (e.g., oxidation of alkanes) to assess ligand efficacy. Similar thioether-benzoic acid ligands show enhanced metal-binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
